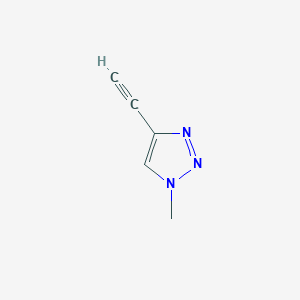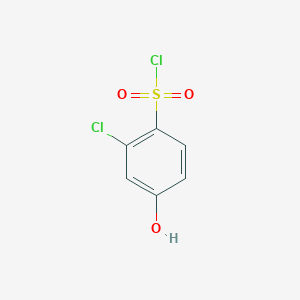
2-Chloro-4-hydroxybenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClO3S. It is a derivative of benzene, featuring a chlorine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 4-chlorophenol. The reaction is carried out by treating 4-chlorophenol with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 4-Chlorophenol is reacted with chlorosulfonic acid at a temperature range of 0-5°C. This step introduces the sulfonyl chloride group into the benzene ring.
Purification: The crude product is then purified by recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom and the sulfonyl chloride group can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonyl chloride can be reduced to a sulfonamide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: Ammonia, amines, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction.
Major Products
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonates, and ethers can be formed.
Oxidation Products: Oxidation of the hydroxyl group leads to the formation of 2-Chloro-4-oxo-benzene-1-sulfonyl chloride.
Reduction Products: Reduction of the sulfonyl chloride group results in the formation of sulfonamides.
Aplicaciones Científicas De Investigación
2-Chloro-4-hydroxybenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and modifications of molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride
- 2-Chloro-4-cyanobenzene-1-sulfonyl chloride
- 2-Chloro-4-nitrobenzene-1-sulfonyl chloride
Uniqueness
2-Chloro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical synthesis processes.
Propiedades
Fórmula molecular |
C6H4Cl2O3S |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
2-chloro-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4Cl2O3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H |
Clave InChI |
MKCGFWYRBBNMRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


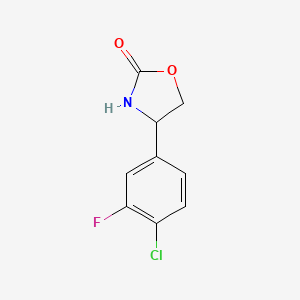
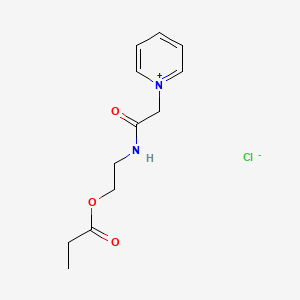
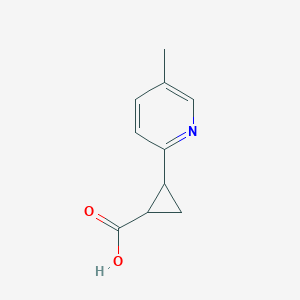
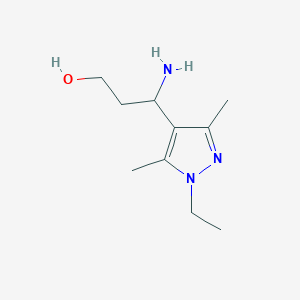
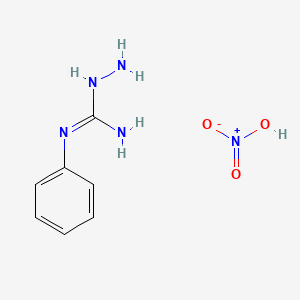
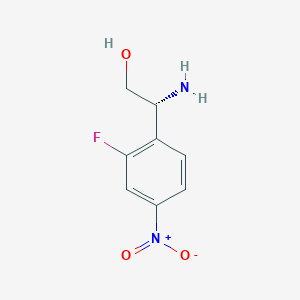

![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)
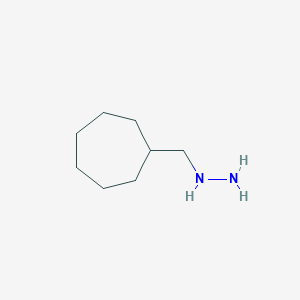
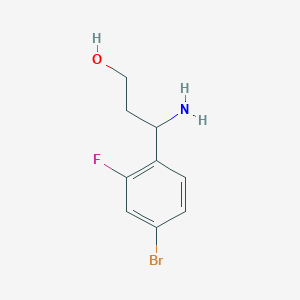
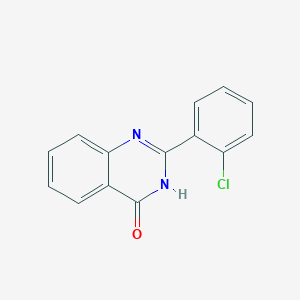
![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)
![3-{Bicyclo[2.2.1]heptan-1-yl}morpholine](/img/structure/B13585062.png)
